REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][NH:9][CH:10]1[CH2:15][CH2:14][N:13]([CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:12][CH2:11]1.[S:23](N)(N)(=[O:25])=[O:24]>N1C=CC=CC=1>[O:24]=[S:23]1(=[O:25])[N:9]([CH:10]2[CH2:11][CH2:12][N:13]([CH2:16][C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH2:14][CH2:15]2)[CH2:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[NH:1]1
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Name
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|
Quantity
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11 g
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Type
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reactant
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Smiles
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NC1=C(C=CC=C1)CNC1CCN(CC1)CC1=CC=CC=C1
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Name
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Quantity
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200 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Name
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Quantity
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3.4 g
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Type
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reactant
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Smiles
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S(=O)(=O)(N)N
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Name
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|
Quantity
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200 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was then refluxed for 6 hours
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Duration
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6 h
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Type
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CUSTOM
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Details
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the residue was purified by column chromatography
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Type
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CUSTOM
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Details
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5.5 g (43.5% of theory) of a colourless amorphous substance were obtained
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Name
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Type
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|
Smiles
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O=S1(NC2=C(CN1C1CCN(CC1)CC1=CC=CC=C1)C=CC=C2)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |